2,6-Difluorobenzyl Azide-d2

LC-MS/MS quantification Isotope dilution Internal standard

2,6-Difluorobenzyl Azide-d2 (CAS 1346600-83-6) is a stable-isotope-labeled analogue of 2,6-difluorobenzyl azide (CAS 106308-60-5), a key penultimate intermediate in the industrial synthesis of the triazole antiepileptic drug rufinamide. The compound bears two deuterium atoms at the benzylic methylene position, imparting a molecular mass of 171.14 g·mol⁻¹ versus 169.13 g·mol⁻¹ for the unlabelled parent.

Molecular Formula C7H5F2N3
Molecular Weight 171.147
CAS No. 1346600-83-6
Cat. No. B584575
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Difluorobenzyl Azide-d2
CAS1346600-83-6
Synonyms2-(Azidomethyl)-1,3-difluoro-benzene-d2
Molecular FormulaC7H5F2N3
Molecular Weight171.147
Structural Identifiers
SMILESC1=CC(=C(C(=C1)F)CN=[N+]=[N-])F
InChIInChI=1S/C7H5F2N3/c8-6-2-1-3-7(9)5(6)4-11-12-10/h1-3H,4H2/i4D2
InChIKeyJSZUBPHMRHROHZ-APZFVMQVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,6-Difluorobenzyl Azide-d2 (CAS 1346600-83-6) — Certified Deuterated Internal Standard for Rufinamide Intermediate Quantification


2,6-Difluorobenzyl Azide-d2 (CAS 1346600-83-6) is a stable-isotope-labeled analogue of 2,6-difluorobenzyl azide (CAS 106308-60-5), a key penultimate intermediate in the industrial synthesis of the triazole antiepileptic drug rufinamide [1]. The compound bears two deuterium atoms at the benzylic methylene position, imparting a molecular mass of 171.14 g·mol⁻¹ versus 169.13 g·mol⁻¹ for the unlabelled parent . This +2 Da mass shift provides an unequivocal isotopic signature essential for co-eluting internal standardization in LC–MS/MS quantitative workflows. Supplier specifications list a minimum chemical purity of 95%, with the product presented as a colourless oil soluble in common organic solvents (acetone, chloroform, dichloromethane, ethyl acetate) and requiring storage at 2–8 °C .

Why 2,6-Difluorobenzyl Azide-d2 Cannot Be Replaced by Unlabelled Azides or End-Product Deuterated Standards in Rufinamide Intermediate Analysis


Substituting a non-deuterated 2,6-difluorobenzyl azide as an internal standard fails because it is spectrometrically indistinguishable from the native analyte, eliminating any capacity for isotope-dilution correction [1]. While deuterated end-product standards such as rufinamide-d2 (CAS 1129491-38-8) or rufinamide-¹⁵N,d2 (CAS 1795037-48-7) effectively quantify the finished drug substance, they do not co-elute with or mimic the recovery profile of the azide intermediate during in-process monitoring, risking systematic bias in extraction efficiency and ionization suppression . The targeted benzylic deuteration in 2,6-difluorobenzyl azide-d2 further distinguishes it from random-deuteration or ¹³C/¹⁵N-labelled benzyl azide analogues, as the precise placement of the label at the reactive methylene group permits selective tracking of this position through subsequent 1,3-dipolar cycloaddition steps — a capability absent from isotopologues labelled elsewhere on the ring [2].

Quantitative Differentiation Evidence for 2,6-Difluorobenzyl Azide-d2 vs. Unlabelled and Alternative Labelled Analogs


Mass Spectrometric Discrimination: +2 Da Shift Enables Baseline-Resolved Selected Reaction Monitoring (SRM)

The replacement of two protium atoms with deuterium at the benzylic position shifts the monoisotopic mass from 169.13 Da (unlabelled 2,6-difluorobenzyl azide) to 171.14 Da, a net increase of +2.01 Da . Under typical reversed-phase LC conditions, the deuterated and non-deuterated forms co-elute within 0.02 min, but the mass difference allows the selection of distinct precursor→product ion transitions without cross-talk. In contrast, the closest alternative end-product standard, rufinamide-d2, differs by +4 Da from the native azide analyte, leading to a retention-time shift of approximately 0.3 min on a C18 column, which compromises its suitability for compensating matrix effects affecting the intermediate [1].

LC-MS/MS quantification Isotope dilution Internal standard

Isotopic Enrichment Purity: ≥98% Deuterium Incorporation Prevents Quantitative Bias from Residual Protium Signal

Commercial suppliers of 2,6-difluorobenzyl azide-d2 specify an isotopic enrichment of ≥98% at the benzylic position, meaning <2% of molecules carry only one or zero deuterium atoms [1]. This enrichment threshold aligns with ICH M10 bioanalytical method validation guidelines, which stipulate that the internal standard's isotopic purity should not contribute >5% interference to the analyte channel [2]. By comparison, some generic benzyl azide-d2 products (lacking the 2,6-difluoro substitution) report enrichment as low as 95%, which can generate a measurable protium background in the analyte SRM transition and inflate the lower limit of quantification (LLOQ).

Isotopic enrichment Deuterium incorporation Method validation

Regioisomeric Specificity: Exclusive Benzylic Deuteration Avoids Ambiguity in Click-Chemistry Product Tracing

The deuterium label in 2,6-difluorobenzyl azide-d2 is incorporated exclusively at the benzylic CH₂ group, as confirmed by the IUPAC name 2-[azido(dideuterio)methyl]-1,3-difluorobenzene and the InChI key JSZUBPHMRHROHZ-APZFVMQVSA-N . Positional specificity is critical because the subsequent Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) with propiolamide transfers the benzylic moiety intact into the 1,2,3-triazole ring of rufinamide. Ring-deuterated isotopologues (e.g., 2,6-difluorobenzyl-3,4,5-d3 azide) would distribute the label across non-reactive positions, complicating MS/MS fragment assignment. The benzylic d2 label survives the cycloaddition step, furnishing rufinamide-d2 with a defined +2 Da shift at the N1-methylene group that can be tracked through downstream process intermediates [1].

Mechanistic probe Click chemistry Triazole formation

Chemical Purity Benchmarking: Deployed in a Validated Synthetic Route Yielding Rufinamide at 89%

The unlabelled 2,6-difluorobenzyl azide — from which the d2 analogue is directly derived — participates in a Cu(I)-catalysed 1,3-dipolar cycloaddition with propiolamide to afford rufinamide in a patented yield of 89%, with the alternative non-catalysed thermal process generating undesirable 1,5-regioisomer mixtures [1]. The deuterated analogue exhibits identical reactivity because the kinetic isotope effect for an sp³ C–H/D bond at the benzylic position is negligible in the cycloaddition transition state (k_H/k_D ≈ 1.0) [2]. Consequently, the d2 compound can serve as a process-identical surrogate for reaction monitoring, yield calculation, and impurity profiling without altering the reaction kinetics. Competing internal standards derived from downstream products, such as rufinamide-d2, cannot be introduced at the intermediate stage without requiring separate calibration curves.

Process chemistry Rufinamide synthesis Regioselective click reaction

High-Value Application Scenarios for 2,6-Difluorobenzyl Azide-d2 in Pharmaceutical Development and QC


In-Process Quantification of Genotoxic Azide Intermediate During Rufinamide API Manufacture

Regulatory guidelines (ICH M7) require control of potentially genotoxic impurities to threshold of toxicological concern (TTC) levels, typically ≤1.5 µg/day for chronic dosing. The unreacted 2,6-difluorobenzyl azide intermediate presents an organic azide structural alert and must be monitored in the isolated triazole intermediate and final API. Employing 2,6-difluorobenzyl azide-d2 as a stable-isotope-labelled internal standard in an LC–MS/MS method achieves a lower limit of quantification (LLOQ) below 0.1 ppm relative to rufinamide, a sensitivity level not attainable with structurally dissimilar internal standards that fail to correct for azide-specific extraction losses [1]. The +2 Da mass shift and co-elution with the native azide ensure correction for matrix effects from the triazole-rich reaction milieu [2].

Stoichiometric Yield Determination by Isotope Dilution in Continuous-Flow Microreactor Synthesis

The patent literature describes the use of 2,6-difluorobenzyl azide in modular numbering-up metal microreactors for intensified pharmaceutical production . Incorporating the d2-labelled analogue at a known concentration into the reaction stream enables real-time mass spectrometric determination of azide conversion and triazole yield without the need to isolate or derivatize samples. Because the d2 and unlabelled azide display identical residence-time distributions in the microreactor, the isotope ratio directly reflects the extent of reaction at each sampling point, facilitating kinetic modelling and process optimization.

Metabolic Fate Tracing of Rufinamide Using Intermediate-Labelled Isotopologue

When 2,6-difluorobenzyl azide-d2 is carried through the synthetic sequence to produce rufinamide bearing a benzylic d2 label, the resulting drug substance can be used as a tracer in preclinical ADME studies. The deuterium label at the N1-methylene bridge is metabolically stable under Phase I oxidative conditions due to the adjacent electron-withdrawing triazole and difluorophenyl rings, permitting unambiguous differentiation of parent drug from endogenous interference in plasma LC–MS/MS assays [3]. This approach avoids the cost and synthetic complexity of preparing the deuterated end-product de novo.

Reference Standard for NMR-Based Content Uniformity Testing of Rufinamide Intermediates

Quantitative ¹H NMR (qNMR) methods for rufinamide intermediates require an internal calibrant that does not overlap with analyte resonances. The benzylic –CD₂– signal in 2,6-difluorobenzyl azide-d2 is NMR-silent in the proton spectrum, eliminating interference in the δ 4.6–5.0 ppm region where the unlabelled –CH₂– singlet would otherwise obscure quantification. Integration against a certified reference material (e.g., 1,4-dinitrobenzene) provides absolute purity determination for the unlabelled azide with a measurement uncertainty of <0.5%, supporting compendial compliance under USP 〈761〉 .

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